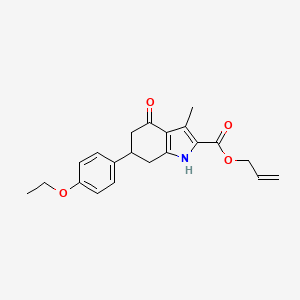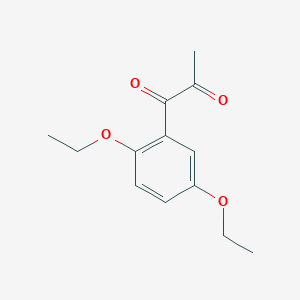
prop-2-en-1-yl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Prop-2-en-1-yl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of prop-2-en-1-yl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxyphenylhydrazine with 3-methyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxylic acid, followed by the addition of prop-2-en-1-yl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It has shown potential as an antiviral and antimicrobial agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating diseases such as cancer and inflammation.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives such as:
1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: Known for its biological activity and structural similarity.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.
Prop-2-en-1-yl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry .
Eigenschaften
IUPAC Name |
prop-2-enyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-10-26-21(24)20-13(3)19-17(22-20)11-15(12-18(19)23)14-6-8-16(9-7-14)25-5-2/h4,6-9,15,22H,1,5,10-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYTVAWZNKHZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OCC=C)C)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) benzenesulfonate](/img/structure/B4789860.png)

![3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4789879.png)
![2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide](/img/structure/B4789881.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B4789895.png)
![4-(4-morpholinylmethyl)-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4789897.png)
![2-[(2-chlorobenzyl)thio]-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4789903.png)
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4789907.png)
![Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B4789911.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4789918.png)
![2-methyl-5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B4789926.png)
![Methyl 2,4-dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoate](/img/structure/B4789942.png)
![{2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4789950.png)
